

# Spectroscopic Profile of 4-Aminophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminophenylboronic acid

Cat. No.: B1224232

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-aminophenylboronic acid**, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **4-aminophenylboronic acid** and its common derivative, the pinacol ester.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4-Aminophenylboronic Acid** Pinacol Ester

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.63	Doublet (d)	2H	Aromatic C-H (ortho to -B(O) <sub>2</sub> )
6.65	Doublet (d)	2H	Aromatic C-H (ortho to -NH <sub>2</sub> )
3.83	Broad (b)	2H	-NH <sub>2</sub>
1.32	Singlet (s)	12H	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: Data is for the pinacol ester derivative in CDCl<sub>3</sub>. The chemical shifts for the free boronic acid may vary slightly.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Aminophenylboronic Acid** Pinacol Ester

Chemical Shift ( $\delta$ , ppm)	Assignment
156.9	C-NH <sub>2</sub>
150.4 (broad)	C-B
141.9, 123.3	Aromatic Carbons
83.1	-O-C(CH <sub>3</sub> ) <sub>2</sub>
23.9	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: Data is for the pinacol ester derivative in CDCl<sub>3</sub>. The carbon attached to boron often shows a broad signal.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Phenylboronic Acids

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3500-3300	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100-3000	Aromatic C-H Stretch	Phenyl Ring
1600-1585, 1500-1400	C-C Stretch (in-ring)	Phenyl Ring
1335-1250	C-N Stretch	Aromatic Amine
1090-1000	B-C Stretch	Boron-Carbon Bond
750-500	Out-of-plane vibrations	Boronate Esters

Note: These are characteristic ranges. The exact peak positions for **4-aminophenylboronic acid** may vary based on the sample preparation and physical state.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra of **4-aminophenylboronic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-aminophenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub> for the pinacol ester). Ensure the sample is fully dissolved.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the instrument to the specific solvent.
  - Acquire a <sup>1</sup>H NMR spectrum, typically with 16-64 scans.
  - Acquire a <sup>13</sup>C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.
- Data Processing:

- Apply Fourier transformation to the raw data.
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

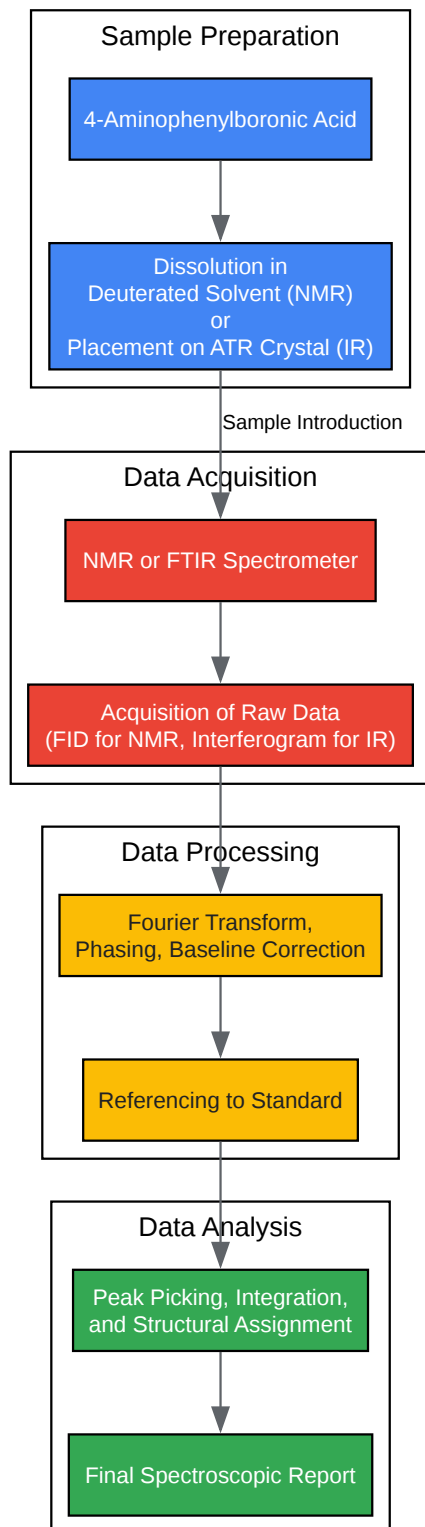
## IR Spectroscopy Protocol

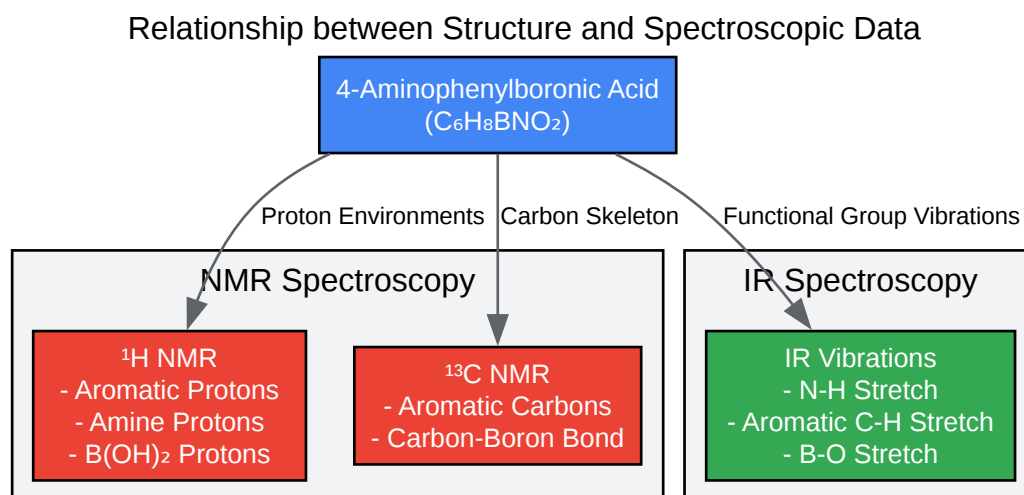
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **4-aminophenylboronic acid** powder directly onto the ATR crystal.
  - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
  - Scan the sample over the desired wavenumber range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the chemical structure and the resulting spectroscopic data.

## Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)Caption: Workflow for Spectroscopic Analysis of **4-Aminophenylboronic Acid**.



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Caption: Relationship between Structure and Spectroscopic Data.

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